2-hydroxypropane-1,2,3-tricarboxylic acid;1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine
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Overview
Description
Nitromifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) related to triphenylethylenes like tamoxifen. It is a mixture of (E)- and (Z)-isomers that possess similar antiestrogenic activity. Nitromifene citrate was one of the earliest SERMs and was described in 1966 . Although it was never marketed, it has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitromifene citrate involves the reaction of 1-(4-methoxyphenyl)-2-nitro-2-phenylethene with 4-(2-pyrrolidin-1-ylethoxy)benzene. The reaction typically occurs under controlled conditions to ensure the formation of the desired isomers .
Industrial Production Methods: Industrial production of nitromifene citrate would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Nitromifene citrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of nitromifene amine derivatives.
Reduction: Formation of nitromifene amine.
Substitution: Formation of various substituted nitromifene derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying the behavior of SERMs and their interactions with estrogen receptors.
Biology: Investigated for its effects on estrogen receptor modulation and its potential use in treating hormone-related conditions.
Medicine: Explored for its potential use in treating breast cancer and other estrogen receptor-positive cancers.
Mechanism of Action
Nitromifene citrate exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an antagonist at the estrogen receptor, preventing the binding of estrogen and inhibiting estrogen-mediated cellular responses. This mechanism is similar to other SERMs like tamoxifen .
Comparison with Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Clomifene: A SERM used to induce ovulation in women with infertility.
Nafoxidine: An early SERM studied for its potential therapeutic applications.
Uniqueness: Nitromifene citrate is unique in its rapid dissociation from the estrogen receptor compared to other SERMs. This rapid dissociation may contribute to its antagonistic activity at the estrogen receptor .
Properties
Molecular Formula |
C33H36N2O11 |
---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H28N2O4.C6H8O7/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-16H,5-6,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LHAPNDAERSFWSC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
CI 628 CI-628 CI628 CN-55,945-27 CN-55945-27 Nitromifene Nitromifene Citrate Nitromifene Citrate (1:1) Nitromifene, (E)-Isomer Nitromifene, (Z)-Isomer Nitromiphene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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